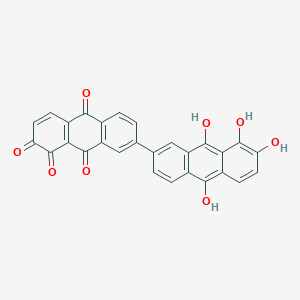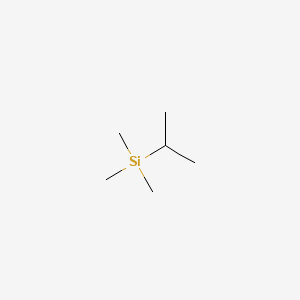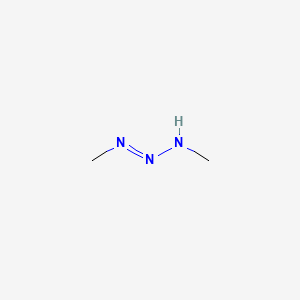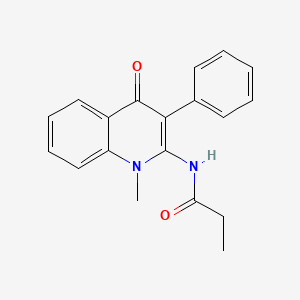
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide typically involves the reaction of 2-quinolinone derivatives with propanoic acid derivatives. One common method includes the chemo-selective reaction of heterocyclic amides with acrylic acid derivatives, followed by the formation of N-substituted propanamides via azide and dicyclohexyl carbodiimide coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrazide formation, and subsequent amide coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. The compound’s quinoline core allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Dihydroquinoline derivatives: Reduced forms of quinoline with different reactivity and applications.
Uniqueness
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
896855-96-2 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-16(22)20-19-17(13-9-5-4-6-10-13)18(23)14-11-7-8-12-15(14)21(19)2/h4-12H,3H2,1-2H3,(H,20,22) |
Clave InChI |
WYPVXZHHKZQXEI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3 |
Solubilidad |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
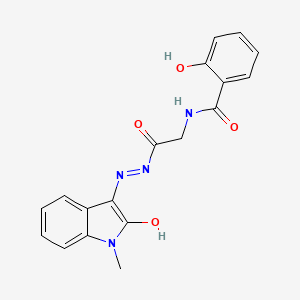
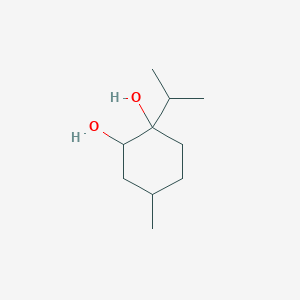
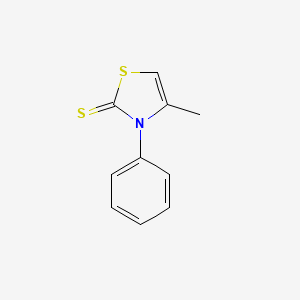


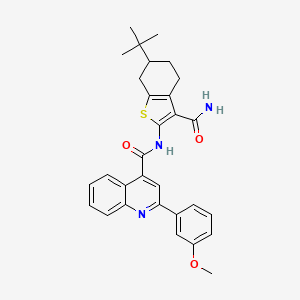
amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

